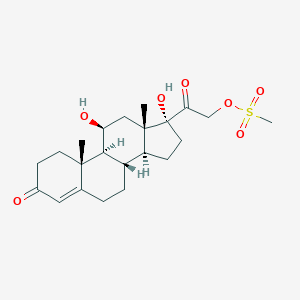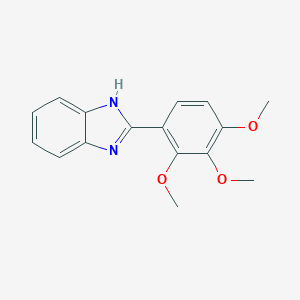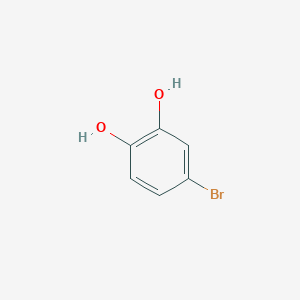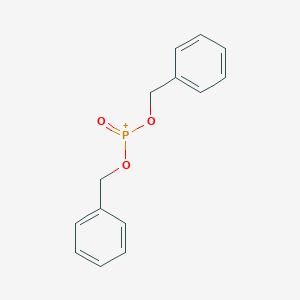
Cortisol 21-mésylate
Vue d'ensemble
Description
Cortisol 21-mesylate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortexThese are steroids with a structure based on a hydroxylated prostane moiety .
Applications De Recherche Scientifique
Cortisol 21-mesylate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Cortisol 21-mesylate is a derivative of cortisol, a glucocorticoid hormone produced by the adrenal glands . The primary target of cortisol and its derivatives is the glucocorticoid receptor, a type of nuclear receptor that is present inside many types of cells . When cortisol or its derivatives bind to the glucocorticoid receptor, it triggers a series of events that lead to changes in gene expression within the cell .
Mode of Action
It’s known that cortisol and its derivatives can bind to the glucocorticoid receptor, leading to changes in the cell . This binding can influence the transcription of various genes, leading to changes in the production of proteins and other molecules within the cell .
Biochemical Pathways
Cortisol and its derivatives play a crucial role in numerous physiological processes, including the regulation of metabolism, immune response, and stress response . They are involved in various biochemical pathways, including the regulation of glucose levels in the blood through a process known as gluconeogenesis . Additionally, they play a role in lipid and protein metabolism, helping to regulate the body’s use of fats and proteins for energy .
Pharmacokinetics
These hormones are typically well-absorbed and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The binding of cortisol 21-mesylate to the glucocorticoid receptor can lead to a wide range of effects at the molecular and cellular level. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of immune responses . Some studies suggest that cortisol 21-mesylate may have unique properties, acting as a long-acting antiglucocorticoid in certain cell types .
Action Environment
The action of cortisol 21-mesylate, like other glucocorticoids, can be influenced by various environmental factors. For example, stress can trigger the release of cortisol and increase the levels of glucocorticoids in the body . Additionally, factors such as diet, sleep, and exercise can also influence the levels of these hormones .
Analyse Biochimique
Cellular Effects
The cellular effects of Cortisol 21-mesylate are not well-documented. Given its structural similarity to cortisol, it may influence cell function in a similar manner. Cortisol is known to regulate various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether Cortisol 21-mesylate exerts similar effects.
Molecular Mechanism
Cortisol is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Cortisol is known to have temporal effects on memory retrieval, with most studies testing memory retrieval 20–30 min after stress, when the stress-induced cortisol increase peaks .
Dosage Effects in Animal Models
The effects of different dosages of Cortisol 21-mesylate in animal models have not been extensively studied. Glucocorticoids, a class of steroids that includes cortisol, have been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Cortisol is involved in various metabolic pathways, including the regulation of glucose, protein, and lipid metabolism
Transport and Distribution
Cortisol is known to be transported and distributed within cells and tissues, with specific transporters and binding proteins involved in its localization or accumulation .
Subcellular Localization
Proteins are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cortisol 21-mesylate can be synthesized through the mesylation of cortisol. The process involves the reaction of cortisol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production of cortisol 21-mesylate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cortisol 21-mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cortisol 21-mesylate can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Cortisol 21-mesylate can be compared with other similar compounds such as:
Prednisolone: A synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.
Cortisone: A naturally occurring glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.
Flurandrenolide: A synthetic glucocorticoid with a similar ring structure to cortisol.
Uniqueness
Cortisol 21-mesylate is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other glucocorticoids .
List of Similar Compounds
- Prednisolone
- Cortisone
- Flurandrenolide
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMXNPUMXZCVGU-CWNVBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985340 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6677-96-9 | |
| Record name | Cortisol 21-mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)




![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
